molecular formula C11H10ClF4NO3S B2922883 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034591-17-6

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2922883
CAS No.: 2034591-17-6
M. Wt: 347.71
InChI Key: IWPUPJHHJHWQEJ-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a three-dimensional scaffold recognized for its value in creating sp 3 -rich molecules and its presence in pharmacologically active compounds . The structure combines a (3-chloro-4-fluorophenyl)sulfonyl group and a 2,2,2-trifluoroethoxy side chain, which may influence its physicochemical properties and biological interactions. Azetidine derivatives are explored as modulators for various biological targets. For instance, structurally related sulfonyl-substituted azetidines have been investigated as potential GPR119 modulators for metabolic diseases , while other azetidine-containing molecules are potent inhibitors of protein-protein interactions, such as MDM2-p53 . This compound serves as a versatile synthetic intermediate or potential pharmacophore for researchers developing novel therapeutic agents. It is intended for laboratory research purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF4NO3S/c12-9-3-8(1-2-10(9)13)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPUPJHHJHWQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a sulfonyl group attached to a trifluoroethoxy-substituted azetidine ring. The presence of the 3-chloro-4-fluorophenyl moiety is significant for its biological interactions. The structural formula can be represented as follows:

C14H12ClF2N1O3S\text{C}_{14}\text{H}_{12}\text{ClF}_2\text{N}_1\text{O}_3\text{S}

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing azetidine rings have been noted for their antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains, potentially through inhibition of cell wall synthesis or protein synthesis pathways .
  • Antiviral Activity : Azetidinone derivatives have demonstrated antiviral properties against DNA and RNA viruses. The mechanism typically involves interference with viral replication processes .
  • Anticancer Activity : Some azetidine derivatives have been reported to inhibit the proliferation of cancer cells. For example, studies have shown that certain compounds can induce apoptosis in human breast cancer cell lines .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineEC50 (µM)
Compound AAntiviralHuman coronavirus (229E)45
Compound BAnticancerMCF-7 Breast CarcinomaNanomolar range
Compound CAntibacterialE. coli25

Case Studies

  • Antiviral Efficacy : A study on azetidinone derivatives showed that one compound inhibited the replication of human coronavirus with an EC50 value significantly lower than that of standard antiviral drugs like ribavirin . This suggests a promising avenue for developing new antiviral agents.
  • Anticancer Properties : Research indicated that compounds with the azetidine structure could inhibit cell growth in various cancer models. Specifically, derivatives demonstrated potent activity against MCF-7 and MDA-MB-231 cell lines at low concentrations, indicating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The target compound’s azetidine core distinguishes it from benzimidazole (e.g., Lansoprazole derivatives) or pyrazole-based analogs.
  • Aryl Sulfonyl Group : The 3-chloro-4-fluorophenyl group is shared with the spiroazetidine-indoline derivative (cis-3o), suggesting synthetic versatility in sulfonylation reactions . In contrast, cyclopropyl or benzimidazole-linked sulfonyl groups are seen in JAK inhibitors or proton pump inhibitors, respectively .
  • Substituent Effects : The 2,2,2-trifluoroethoxy group in the target compound mirrors substituents in Lansoprazole derivatives, where it enhances acid stability and bioavailability . This contrasts with the 4-methoxyphenyl group in cis-3o, which may reduce steric hindrance but offer less metabolic resistance .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition : The trifluoroethoxy group’s electron-withdrawing properties are critical in both the target compound and Lansoprazole derivatives for stabilizing reactive intermediates or enhancing membrane permeability .
  • Pesticide vs. Pharmaceutical Applications : Compounds like flufenprox () and ethametsulfuron methyl ester () share trifluoroethoxy or sulfonyl groups but are optimized for pesticidal activity, whereas the target compound’s azetidine core aligns with medicinal chemistry trends for kinase inhibitors .

Q & A

Basic: What are the recommended synthetic routes for 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of the azetidine core using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Subsequent trifluoroethoxy substitution at the azetidine nitrogen is achieved via nucleophilic displacement with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base like NaH .
Optimization Tips:

  • Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) for higher yields .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:
A combination of NMR (¹H, ¹³C, ¹⁹F) and LC-MS is essential for structural confirmation. Key steps:

  • ¹⁹F NMR : Detects trifluoroethoxy (-OCF₃) and fluorophenyl groups, with shifts typically between -60 to -80 ppm .
  • HRMS : Validates molecular weight (exact mass ~425.2 g/mol).
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Basic: How do solubility and stability profiles impact experimental design for this compound?

Methodological Answer:
The compound’s solubility is highly solvent-dependent:

  • Polar aprotic solvents (DMF, DMSO): Ideal for reactions (solubility >50 mg/mL).
  • Aqueous buffers : Limited solubility (<1 mg/mL at pH 7.4); use co-solvents (e.g., 10% DMSO) for biological assays .
    Stability Considerations:
  • Store under inert gas (N₂/Ar) at -20°C to prevent sulfonamide hydrolysis.
  • Avoid prolonged exposure to light due to aryl fluoride sensitivity .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Employ density functional theory (DFT) to model electronic effects of the sulfonyl and trifluoroethoxy groups on reactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., kinases or proteases). Key steps:

Optimize 3D geometry using Gaussian or ORCA.

Screen virtual libraries for substituents improving steric/complementarity.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What experimental design strategies minimize trial-and-error in reaction optimization?

Methodological Answer:
Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). Example workflow:

Define factors and levels (e.g., temperature: 60–100°C; solvent ratio DMF:toluene 1:1 to 1:3).

Use a central composite design to generate 15–20 experiments.

Analyze via response surface methodology (RSM) to identify optimal conditions .
Case Study:
A 2⁴ factorial design reduced reaction steps for a related azetidine derivative from 8 to 3, achieving 85% yield .

Advanced: How can biological activity data be reconciled with structural predictions when contradictions arise?

Methodological Answer:
Contradictions (e.g., high computational binding scores but low in vitro activity) may stem from:

  • Solvent effects : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model aqueous environments.
  • Metabolite interference : Perform LC-MS/MS to identify degradation products in cell media.
  • Off-target interactions : Validate via kinome-wide profiling or CRISPR-Cas9 knockout models .

Advanced: What strategies resolve conflicting spectroscopic data during structure elucidation?

Methodological Answer:

Cross-validate techniques : Compare NOESY (for spatial proximity) with DFT-calculated coupling constants.

Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals.

Crystallography : Grow single crystals (e.g., via slow vapor diffusion) for X-ray structure determination .

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